molecular formula C25H18N2O2 B14406975 6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile CAS No. 81451-21-0

6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile

Cat. No.: B14406975
CAS No.: 81451-21-0
M. Wt: 378.4 g/mol
InChI Key: VMEWIVZMNRGKNA-UHFFFAOYSA-N
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Description

6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in the fields of medicinal and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 6-amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various catalysts, including organocatalysts, transition metal catalysts, and acid-base catalysts . The reaction typically occurs in an aqueous medium, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound often employs the same MCR approach but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diphenyl-4H-pyran-3-carbonitrile
  • 6-Amino-3,5-dicyano-2,4-diphenyl-4H-pyran

Uniqueness

6-Amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced pharmacological activities and different reactivity profiles .

Properties

CAS No.

81451-21-0

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

6-amino-5-benzoyl-2,4-diphenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)25(27)29-24(20)19-14-8-3-9-15-19/h1-15,21H,27H2

InChI Key

VMEWIVZMNRGKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)N)C4=CC=CC=C4)C#N

Origin of Product

United States

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